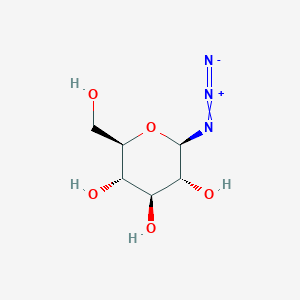

beta-D-Glucopyranosyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-D-Glucopyranosyl azide, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Glycosylation Reactions

Overview : Beta-D-Glucopyranosyl azide is primarily used as a glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates.

Key Findings :

- The compound enables the construction of various glycosides through selective glycosylation reactions, contributing to the development of oligosaccharides and polysaccharides .

- Researchers have synthesized azido-functionalized carbohydrates that can be utilized in constructing glycoconjugates for further applications in chemical biology .

Drug Development

Overview : The unique properties of this compound enhance its utility in pharmaceutical formulations.

Key Findings :

- It aids in designing glycosylated drug candidates that exhibit improved bioavailability and stability, crucial for effective therapeutic agents .

- The incorporation of azide groups into drug molecules allows for modifications that can lead to better pharmacokinetic profiles and therapeutic outcomes .

Bioconjugation

Overview : The azide functional group present in this compound is pivotal for bioconjugation techniques.

Key Findings :

- It enables click chemistry applications, which are essential for attaching biomolecules to create targeted therapies and diagnostics .

- The ability to conjugate with proteins or other biomolecules enhances the specificity and efficacy of therapeutic agents .

Research in Glycobiology

Overview : this compound plays a vital role in glycobiology, particularly in studying carbohydrate-protein interactions.

Key Findings :

- The compound is instrumental in understanding cellular processes and disease mechanisms by facilitating the study of glycan structures and their biological functions .

- Research utilizing this compound has advanced knowledge regarding immunomodulatory effects of carbohydrates on human health .

Material Science

Overview : The applications of this compound extend into material science, particularly in developing glyco-conjugated materials.

Key Findings :

- These materials have potential applications in biosensors and drug delivery systems, improving the efficacy of therapeutic agents by targeting specific cells or tissues .

- The compound's properties allow for the creation of novel materials that can be utilized in various biomedical applications, including scaffolds for tissue engineering .

Case Studies

Propriétés

Formule moléculaire |

C6H11N3O5 |

|---|---|

Poids moléculaire |

205.17 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

Clé InChI |

KSRDTSABQYNYMP-VFUOTHLCSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |

Synonymes |

4-azido-4-deoxy-beta-D-glucose 4-azido-4-deoxy-D-glucose 4-azido-4-deoxyglucose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.